
Cephradine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cefradine is synthesized through a semi-synthetic process. The key intermediate in its synthesis is 7-aminocephalosporanic acid (7-ACA). The synthetic route involves the acylation of 7-ACA with ®-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid under controlled conditions . Industrial production methods typically involve fermentation processes to produce 7-ACA, followed by chemical modification to obtain Cefradine .
Chemical Reactions Analysis
Cefradine undergoes several types of chemical reactions, including:
Oxidation: Cefradine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Clinical Applications
1. Respiratory Tract Infections
Cephradine is indicated for treating respiratory infections such as:
- Tonsillitis
- Pharyngitis
- Lobar pneumonia
These infections are primarily caused by group A beta-hemolytic streptococci and Streptococcus pneumoniae .
2. Otitis Media
The drug is effective against otitis media caused by:
- Group A beta-hemolytic streptococci
- Streptococcus pneumoniae
- Haemophilus influenzae
This application is crucial for pediatric care, where otitis media is prevalent .
3. Skin and Soft Tissue Infections
Cephradine treats skin infections caused by:
- Staphylococcus aureus (both penicillin-susceptible and resistant strains)
- Beta-hemolytic streptococci .
4. Urinary Tract Infections
It is also indicated for urinary tract infections, including prostatitis, caused by:
Pharmacokinetics
Cephradine is rapidly absorbed following oral administration, with approximately 90% excreted unchanged in urine within six hours. The average half-life is around 0.61 hours after a 500 mg dose .
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Rapid |
Bioavailability | Not specified |
Half-life | 0.61 hours |
Excretion | >90% unchanged in urine |
Interaction Studies
Recent studies have explored the interaction of this compound with metal ions such as zinc sulfate and ferrous sulfate. These interactions were found to reduce the antimicrobial activity of cephradine against Staphylococcus aureus when forming complexes .
Influence on Surfactant Micellization
Research indicates that the presence of this compound decreases the critical micelle concentration (CMC) of surfactants in aqueous solutions. This finding suggests potential applications in drug formulation where surfactants enhance solubility and bioavailability .
Crystallization Studies
Crystallization studies have shown that cephradine can form multiple polymorphs, including a monohydrate form that exhibits greater stability compared to its anhydrous counterparts. This stability is crucial for maintaining the drug's efficacy during storage and administration .
Mechanism of Action
Cefradine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefradine may also interfere with autolysin inhibitors .
Comparison with Similar Compounds
Cefradine is similar to other first-generation cephalosporins such as Cefalexin and Cephalothin. it has a broader spectrum of activity and is more effective against certain gram-negative bacteria . Similar compounds include:
Cefalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cephalothin: Known for its effectiveness against gram-positive bacteria.
Cefadroxil: A first-generation cephalosporin with a longer half-life.
Biological Activity
Cephradine monohydrate, a semisynthetic first-generation cephalosporin antibiotic, exhibits significant biological activity against a variety of bacterial pathogens. It functions primarily by inhibiting bacterial cell wall synthesis, making it effective in treating various bacterial infections. This article delves into its mechanisms of action, spectrum of activity, pharmacokinetics, and relevant research findings.
This compound operates through the following mechanisms:
- Beta-lactam Antibiotic : It belongs to the beta-lactam class, which includes penicillins and cephalosporins. Cephradine binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall, inhibiting the final stages of peptidoglycan synthesis. This leads to cell lysis and death of the bacteria .
- Target Organisms : The antibiotic is effective against both gram-positive and gram-negative bacteria, including:
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : The volume of distribution is not well-defined; however, it is known to penetrate well into tissues.
- Metabolism and Excretion : Over 90% of cephradine is excreted unchanged in urine within six hours post-administration, indicating minimal metabolic transformation .
- Half-life : The half-life of cephradine is not extensively documented but is typically short, necessitating multiple doses for sustained therapeutic effect.
Solubility and Stability
Research has shown that the solubility of this compound is significantly affected by pH levels. As pH increases, solubility also increases, which can influence its bioavailability and therapeutic efficacy . The stability of cephradine forms (anhydrous vs. hydrated) indicates that hydrated forms are more stable against oxidation compared to their anhydrous counterparts .
Case Studies and Research Findings
- Crystallization Studies :
- Solubility Correlation :
- Interaction with Surfactants :
Summary Table of Biological Activity
Parameter | Details |
---|---|
Class | First-generation cephalosporin |
Mechanism of Action | Inhibits bacterial cell wall synthesis via PBPs |
Spectrum of Activity | Effective against gram-positive and gram-negative bacteria |
Major Targets | Staphylococcus aureus, Streptococcus pneumoniae, E. coli |
Excretion | >90% unchanged in urine |
Solubility Influence | Significantly affected by pH; higher pH increases solubility |
Properties
IUPAC Name |
7-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPSPMQGXQSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.